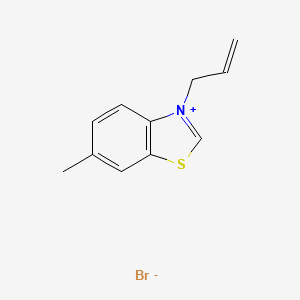
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both benzene and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with an appropriate alkylating agent, such as allyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 6-Methylbenzothiazole and allyl bromide.
Reaction Conditions: Reflux in an organic solvent (e.g., acetonitrile) with potassium carbonate as a base.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the methyl and prop-2-en-1-yl substituents.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
3-Allylbenzothiazole: Similar structure but with an allyl group at the 3-position.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide is unique due to the presence of both a methyl group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89059-14-3 |
|---|---|
Formule moléculaire |
C11H12BrNS |
Poids moléculaire |
270.19 g/mol |
Nom IUPAC |
6-methyl-3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C11H12NS.BrH/c1-3-6-12-8-13-11-7-9(2)4-5-10(11)12;/h3-5,7-8H,1,6H2,2H3;1H/q+1;/p-1 |
Clé InChI |
JPGCLALHINJRPP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=CS2)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
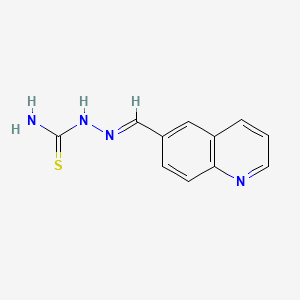
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)

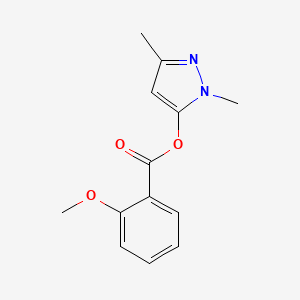

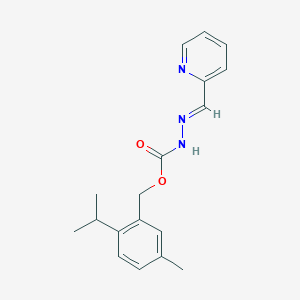

![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)
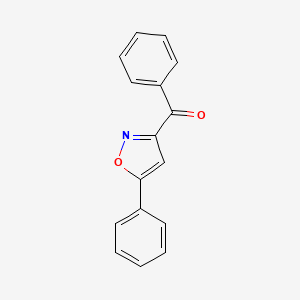

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
